molecular formula C21H20FN3OS B2716002 N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-phenylbutanamide CAS No. 893938-93-7

N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-phenylbutanamide

Cat. No.: B2716002
CAS No.: 893938-93-7
M. Wt: 381.47
InChI Key: ISZTWPNOTIALPE-UHFFFAOYSA-N
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Description

N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-phenylbutanamide is a complex organic compound that belongs to the class of phenylpyrazoles. This compound is characterized by its unique structure, which includes a thieno[3,4-c]pyrazole core fused with a fluorophenyl and phenylbutanamide moiety. The presence of fluorine in the structure enhances its chemical stability and biological activity .

Scientific Research Applications

N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-phenylbutanamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties. It is often used in the development of new pharmaceuticals.

    Medicine: Due to its biological activities, it is explored for potential therapeutic applications, including the treatment of infections and cancer.

    Industry: The compound is used in the development of agrochemicals and other industrial products.

Preparation Methods

The synthesis of N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-phenylbutanamide involves several steps. One common method includes the cyclization of appropriate thieno and pyrazole precursors under controlled conditions. The reaction typically requires the use of catalysts and specific solvents to achieve high yields. Industrial production methods may involve the use of microwave-assisted synthesis to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-phenylbutanamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-phenylbutanamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit histone deacetylase, affecting gene expression and cell proliferation.

Comparison with Similar Compounds

N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-phenylbutanamide can be compared with other phenylpyrazole derivatives. Similar compounds include:

Properties

IUPAC Name

N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3OS/c22-16-9-11-17(12-10-16)25-21(18-13-27-14-19(18)24-25)23-20(26)8-4-7-15-5-2-1-3-6-15/h1-3,5-6,9-12H,4,7-8,13-14H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISZTWPNOTIALPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)F)NC(=O)CCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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